molecular formula C7H11ClO3 B057644 Methyl adipoyl chloride CAS No. 35444-44-1

Methyl adipoyl chloride

Cat. No.: B057644
CAS No.: 35444-44-1
M. Wt: 178.61 g/mol
InChI Key: HDLGIEZOMYJKAK-UHFFFAOYSA-N
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Description

Methyl 6-chloro-6-oxohexanoate is an organic compound with the molecular formula C7H11ClO3. It is a derivative of hexanoic acid and is characterized by the presence of a chlorine atom and a ketone group on the sixth carbon of the hexanoate chain. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional groups.

Mechanism of Action

Target of Action

It’s known to be used as a reagent in the synthesis of various compounds .

Mode of Action

Methyl adipoyl chloride interacts with its targets through chemical reactions. As a reagent, it participates in the formation of new bonds, contributing to the synthesis of complex molecules. The exact nature of these interactions depends on the specific reaction conditions and the other reactants involved .

Biochemical Pathways

This compound is involved in the synthesis of various compounds. For instance, it has been used in the preparation of polyester hydrochlorides and polyamides, which have potential non-linear optical characteristics . The downstream effects of these pathways depend on the specific compounds being synthesized and their subsequent roles in biological or chemical systems.

Pharmacokinetics

Its pharmacokinetic properties would be influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a reagent in chemical synthesis. It contributes to the formation of new compounds with diverse properties and functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH, temperature, and presence of other reactants in the reaction environment. For instance, its reactivity might be enhanced or inhibited by the presence of certain catalysts or inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-6-oxohexanoate can be synthesized through several methods:

Industrial Production Methods

Industrial production of methyl 6-chloro-6-oxohexanoate typically involves large-scale reactions using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-6-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reactions are often conducted in the presence of a base or acid catalyst to facilitate nucleophilic attack.

Major Products

    Hydrolysis: Produces hexanoic acid and hydrochloric acid.

    Reduction: Produces 6-chloro-6-hydroxyhexanoate.

    Substitution: Produces various esters, amides, and thioesters depending on the nucleophile used.

Comparison with Similar Compounds

Methyl 6-chloro-6-oxohexanoate can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of methyl 6-chloro-6-oxohexanoate in various chemical processes.

Properties

IUPAC Name

methyl 6-chloro-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLGIEZOMYJKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956850
Record name Methyl 6-chloro-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35444-44-1
Record name Hexanoic acid, 6-chloro-6-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35444-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-6-oxohexanoate
Source ChemIDplus
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Record name Methyl 6-chloro-6-oxohexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-6-oxohexanoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of oxalyl chloride (0.040 mole) in dichloromethane (20 mL) is added dropwise to an ice bath cooled solution of adipic acid monomethyl ester (Aldrich) (0.040 mole) in dichloromethane (50 mL). The reaction is stirred at ambient temperature for 5 hours. The reaction solution is washed with 5% aqueous sodium bicarbonate, with water, and then with a saturated sodium chloride solution. The organic layer may be dried over sodium sulfate, filtered and concentrated in vacuo to give 6-methoxy-6-oxohexanoyl chloride. See Musso, et. al., J. Med. Chem., (2003) 46:409.
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0.04 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl adipoyl chloride
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Methyl adipoyl chloride

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